Einecs 306-740-3
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 306-740-3 is a chemical listed in the European Union’s inventory of commercially available substances. EINECS compounds, including 306-740-3, are subject to toxicity assessments using computational methods such as Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) to fill data gaps while minimizing animal testing .
The compound’s identification within EINECS suggests it is part of a broader dataset of 100,196 chemicals, many of which lack comprehensive experimental toxicological data. Computational approaches leverage structural analogs (≥70% similarity via Tanimoto index on PubChem 2D fingerprints) to predict properties like acute toxicity, bioaccumulation, and environmental persistence .
Properties
CAS No. |
97403-78-6 |
|---|---|
Molecular Formula |
C15H29NO3.C5H13N C20H42N2O3 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
N,N-dimethylpropan-1-amine;6-(7-methyloctanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H29NO3.C5H13N/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;1-4-5-6(2)3/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);4-5H2,1-3H3 |
InChI Key |
DOFUYASBVDLAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C.CC(C)CCCCCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(isononanoylamino)hexanoic acid, compound with N,N-dimethylpropylamine (1:1), involves the reaction of 6-(isononanoylamino)hexanoic acid with N,N-dimethylpropylamine in a 1:1 molar ratio. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
6-(isononanoylamino)hexanoic acid, compound with N,N-dimethylpropylamine (1:1), has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methodology for Identifying Structural Analogs
Similar compounds are identified using:
- Tanimoto Similarity Index : A threshold of ≥70% similarity based on PubChem 2D fingerprints is used to define analogs .
- QSAR Models: These group chemicals into classes (e.g., chlorinated alkanes, organothiophosphates) for toxicity predictions .
- RASAR Networks : A small labeled dataset (e.g., 1,387 REACH Annex VI compounds) covers >33,000 EINECS chemicals via similarity networks .
Hypothetical Data Table for EINECS 306-740-3 and Analogs
Note: Specific data for this compound is unavailable; the table below illustrates a generalized approach based on methodologies from referenced studies.
Key Findings from Comparative Studies
Toxicity Prediction: Chlorinated alkanes and organothiophosphates, which share structural motifs with many EINECS chemicals, show acute toxicity to fish and daphnids that correlates strongly with hydrophobicity (log Kow) . Substituted mononitrobenzenes, another EINECS subclass, exhibit toxicity thresholds predictable within specific log Kow ranges .
Regulatory Implications :
- A labeled set of 1,387 chemicals (e.g., REACH Annex VI) provides coverage for ~33,000 EINECS compounds, reducing the need for experimental testing .
- Computational models cover 54% of EINECS chemicals via class-based grouping, though challenges remain for unclassified substances (e.g., botanical extracts) .
Limitations :
- Similarity thresholds (e.g., 70% Tanimoto) may exclude functionally relevant analogs with lower structural overlap.
- Predictions for reactive or metabolically unstable compounds (e.g., boronic acids) require experimental validation .
Q & A
Q. What statistical methods resolve discrepancies in dose-response data for this compound?
Q. How should conflicting literature on the compound’s environmental persistence be addressed in meta-analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
